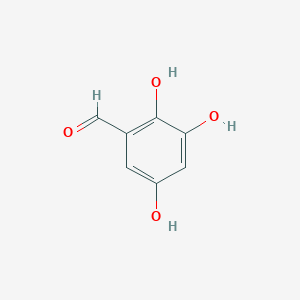

2,3,5-Trihydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trihydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-3-4-1-5(9)2-6(10)7(4)11/h1-3,9-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTITODAYBWJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431430 |

Source

|

| Record name | Benzaldehyde, 2,3,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74186-01-9 |

Source

|

| Record name | Benzaldehyde, 2,3,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural occurrence of 2,3,5-trihydroxybenzaldehyde in plants

An In-depth Technical Guide on the Natural Occurrence of Trihydroxybenzaldehydes in the Plant Kingdom for Researchers, Scientists, and Drug Development Professionals

A Note on 2,3,5-Trihydroxybenzaldehyde: An extensive review of scientific literature and chemical databases reveals a significant lack of information regarding the natural occurrence of this compound in plant species. While other isomers of trihydroxybenzaldehyde are well-documented as natural products with a range of biological activities, this compound is not prominently reported as a naturally occurring compound in the plant kingdom. Therefore, this guide will provide a comprehensive overview of the well-characterized and naturally occurring isomers of trihydroxybenzaldehyde in plants, offering valuable insights for research and development in phytochemistry and drug discovery.

Introduction to Trihydroxybenzaldehydes in Plants

Trihydroxybenzaldehydes are a class of phenolic compounds characterized by a benzene ring substituted with one aldehyde group and three hydroxyl groups. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. Their presence in various plant species underscores the vast chemical diversity of the plant kingdom and offers a promising avenue for the discovery of new therapeutic agents. This guide will focus on the most commonly reported naturally occurring isomers: 2,3,4-trihydroxybenzaldehyde, 2,4,5-trihydroxybenzaldehyde, and 3,4,5-trihydroxybenzaldehyde.

2,3,4-Trihydroxybenzaldehyde

2,3,4-Trihydroxybenzaldehyde is a phenolic aldehyde with documented antibacterial and antioxidant properties. It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2]

Natural Occurrence

The primary documented natural source of 2,3,4-trihydroxybenzaldehyde is the plant species Pluchea sagittalis.[3]

| Plant Species | Family | Part of Plant | Common Name |

| Pluchea sagittalis | Asteraceae | Not specified | Wingstem |

Biological Activities and Potential Applications

2,3,4-Trihydroxybenzaldehyde has demonstrated a range of biological activities that make it a compound of interest for pharmaceutical development:

-

Antioxidant Properties: Its phenolic structure allows it to scavenge free radicals, suggesting potential applications in cosmetics and food preservation.[4]

-

Anti-inflammatory and Antimicrobial Activity: This compound has shown potential in the formulation of anti-inflammatory and antimicrobial agents.[2]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of benserazide, a drug used in the treatment of Parkinson's disease.[1] It is also used in the preparation of other chemical derivatives with antimicrobial activity.[1]

Proposed Biosynthetic Pathway

The biosynthesis of benzaldehydes in plants is generally understood to originate from the shikimate pathway. While the specific pathway for 2,3,4-trihydroxybenzaldehyde has not been fully elucidated, a plausible route can be proposed based on known biochemical reactions in plants.

Caption: Proposed biosynthetic pathway of 2,3,4-Trihydroxybenzaldehyde.

2,4,5-Trihydroxybenzaldehyde

2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) is another isomer that has been identified in plant extracts and synthesized for the evaluation of its biological activities.[5]

Natural Occurrence

This compound has been identified as a component in the ethyl acetate extract of Beta vulgaris var. cicla seeds.

| Plant Species | Family | Part of Plant | Common Name |

| Beta vulgaris var. cicla | Amaranthaceae | Seeds | Swiss Chard |

Biological Activities and Potential Applications

Research has highlighted the following activities of 2,4,5-THBA:

-

Antioxidant and Free Radical-Quenching Activity: 2,4,5-THBA has been evaluated for its ability to quench free radicals and its antioxidant bioactivity.[5]

-

Cytotoxicity: Studies have shown that 2,4,5-THBA exhibits significant cytotoxicity against certain cancer cell lines, such as human leukemia HL-60 cells, suggesting its potential as a chemopreventive or chemotherapeutic agent.[5]

3,4,5-Trihydroxybenzaldehyde

Also known as gallaldehyde, 3,4,5-trihydroxybenzaldehyde is a derivative of gallic acid and is recognized for its potent antioxidant properties.[6]

Natural Occurrence

This isomer has been isolated from Geum japonicum.

| Plant Species | Family | Part of Plant | Common Name |

| Geum japonicum | Rosaceae | Not specified | Japanese Avens |

Biological Activities and Potential Applications

3,4,5-Trihydroxybenzaldehyde is a well-studied compound with significant biological activities:

-

Antioxidant Activity: It exhibits strong antioxidant properties, characteristic of phenolic compounds.[6]

-

Therapeutic Potential: Its biological activities make it a potential therapeutic agent, and it is used as a reagent in organic synthesis.[6]

Experimental Protocols: Extraction and Isolation of Trihydroxybenzaldehydes

The extraction and isolation of trihydroxybenzaldehydes from plant materials typically involve solvent extraction followed by chromatographic separation. The choice of solvent and chromatographic conditions is crucial for achieving high purity and yield.

General Workflow for Extraction and Isolation

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3,4-Trihydroxybenzaldehyde | C7H6O4 | CID 75064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2144-08-3: 2,3,4-Trihydroxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 13677-79-7: 3,4,5-Trihydroxybenzaldehyde | CymitQuimica [cymitquimica.com]

Biotransformation of TSG to 2,3,5-Trihydroxybenzaldehyde: Mechanisms, Protocols, and Safety Implications

Executive Summary

2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) is the primary bioactive stilbene glycoside in Polygonum multiflorum (He Shou Wu).[1] While TSG exhibits neuroprotective and anti-aging properties, it is also implicated in the idiosyncratic hepatotoxicity associated with the herb.

2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) is a specific cleavage product of TSG formed via a two-step enzymatic biotransformation. This process, mediated primarily by fungal enzymes (e.g., from Ganoderma lucidum), involves deglycosylation followed by oxidative cleavage of the stilbene double bond. Crucially, this biotransformation is identified as a detoxification pathway , significantly attenuating the hepatotoxic potential of the parent compound.

This guide provides a technical roadmap for researchers to generate, isolate, and analyze 2,3,5-THBA, serving as a critical reference for drug safety assessment and metabolic stability studies.

Mechanistic Pathway

The conversion of TSG to 2,3,5-THBA is not a spontaneous degradation but a regulated enzymatic cascade. It requires the sequential action of a hydrolase and an oxidative peroxidase.

The Two-Step Enzymatic Cascade

-

Hydrolysis (Deglycosylation): The enzyme

-D-glucosidase hydrolyzes the -

Oxidative Cleavage: The aglycone is highly susceptible to oxidation. Lignin Peroxidase (LiP) attacks the olefinic double bond (C=C) of the stilbene skeleton. This oxidative cleavage splits the molecule into two distinct benzaldehyde derivatives:

-

This compound (derived from the A-ring).

-

4-Hydroxybenzaldehyde (derived from the B-ring).

-

Pathway Visualization

Figure 1: Enzymatic cascade converting TSG to this compound via aglycone formation and oxidative cleavage.

Experimental Protocols

The following protocols are designed for the in vitro generation and detection of 2,3,5-THBA using a Ganoderma lucidum mediated system, which is the gold standard for this specific biotransformation.

Reagents and Equipment

-

Substrate: TSG standard (purity >98%).

-

Biocatalyst Source: Ganoderma lucidum (strain adaptable, e.g., HG) or purified

-glucosidase (EC 3.2.1.21) and Lignin Peroxidase (EC 1.11.1.14). -

Medium: Potato Dextrose Broth (PDB) or defined minimal medium containing veratryl alcohol (LiP inducer).

-

Analysis: HPLC-DAD or LC-MS/MS (C18 column).

Biotransformation Workflow

Objective: To produce 2,3,5-THBA from TSG.

-

Culture Initiation: Inoculate G. lucidum into PDB medium and incubate at 28°C with shaking (150 rpm) for 3–5 days to reach mid-log phase.

-

Substrate Addition: Add TSG to the culture to a final concentration of 0.5 mg/mL .

-

Note: Dissolve TSG in a minimal volume of DMSO or methanol (<1% v/v final concentration) before addition to prevent precipitation.

-

-

Incubation: Continue incubation at 28°C.

-

Timepoint 1 (Hydrolysis): 12–24 hours. Aglycone peaks appear.

-

Timepoint 2 (Cleavage): 48–72 hours. Aglycone decreases; 2,3,5-THBA and 4-hydroxybenzaldehyde accumulate.

-

-

Termination: Harvest supernatant. Centrifuge at 12,000 rpm for 10 min to remove mycelia.

-

Extraction:

-

Adjust supernatant pH to 3.0 with HCl (to protonate phenolic groups).

-

Extract 3x with equal volumes of Ethyl Acetate.

-

Combine organic layers and evaporate to dryness under nitrogen.

-

Reconstitute in Methanol for HPLC analysis.

-

Analytical Detection (HPLC-DAD-MS)

Objective: To confirm the identity of 2,3,5-THBA.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 5%→20% B; 10-30 min: 20%→50% B; 30-40 min: 50%→95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (general phenol) and 320 nm (TSG) |

| MS Mode | Negative Ion Mode (ESI-) |

| Target Mass | [M-H]⁻ = 153.02 (Calculated for C₇H₆O₄) |

Data Interpretation:

-

TSG Retention: ~20-25 min (varies by column).

-

2,3,5-THBA Retention: Elutes earlier than TSG due to lower molecular weight and loss of the glucose moiety, typically around 10-15 min.

-

Validation: The MS spectrum must show a parent ion at m/z 153. Fragmentation may yield losses of CO (28 Da) typical of phenolic aldehydes.

Safety & Toxicological Implications

Understanding the toxicity profile of 2,3,5-THBA is essential for evaluating the safety of Polygonum multiflorum preparations.

Detoxification Hypothesis

Research indicates that the conversion of TSG to 2,3,5-THBA represents a detoxification event.

-

TSG Toxicity: High doses of TSG (or specific isomers) can induce liver injury via immune-mediated mechanisms or direct cytotoxicity.

-

Metabolite Profile: In comparative cytotoxicity assays (e.g., MTT assays on L-02 hepatocytes), the biotransformation mixture containing 2,3,5-THBA showed significantly lower cytotoxicity compared to the parent TSG at equivalent molar concentrations.

Comparative Data

| Compound | Molecular Weight | Origin | Hepatotoxicity Potential | Primary Mechanism |

| TSG | 406.38 | Parent (Plant) | Moderate/High (Dose-dependent) | Immune stress / Oxidative damage |

| 2,3,5-THBA | 154.12 | Metabolite (Fungal) | Low / Attenuated | Reactive aldehyde (Rapidly oxidized to acid) |

Biological Activity

While less toxic than TSG in the context of liver injury, 2,3,5-THBA retains biological activity:

-

Antioxidant: The presence of three hydroxyl groups (catechol moiety) confers strong radical scavenging ability.[2]

-

Reactivity: As an aldehyde, it can form Schiff bases with amines. However, in biological systems, it is likely rapidly oxidized to 2,3,5-trihydroxybenzoic acid , which is highly polar and readily excreted.

References

-

Investigation of toxicity attenuation mechanism of tetrahydroxy stilbene glucoside in Polygonum multiflorum Thunb. by Ganoderma lucidum .[3][4][5][6][7][8] Journal of Ethnopharmacology.

-

Angel or devil: the dual roles of 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucopyranoside in the development of liver injury . Frontiers in Pharmacology.

-

A Systematic Strategy for the Characterization of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside Metabolites In Vivo . Journal of Agricultural and Food Chemistry.

-

Lignin-Modifying Enzymes of the White-Rot Basidomycete Ganoderma lucidum . Applied and Environmental Microbiology.

Sources

- 1. 2,3,5,4'-Tetrahydroxystilbene-2-O-β-d-glucoside alleviated the acute hepatotoxicity and DNA damage in diethylnitrosamine-contaminated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3,4-Trihydroxybenzaldehyde | 2144-08-3 | Benchchem [benchchem.com]

- 3. Investigation of toxicity attenuation mechanism of tetrahydroxy stilbene glucoside in Polygonum multiflorum Thunb. by Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological and Analytical Profile of 2,3,5-Trihydroxybenzaldehyde: From Hepatotoxicity Attenuation to Mass Spectrometry

Executive Summary

2,3,5-Trihydroxybenzaldehyde (C₇H₆O₄) is a phenolic aldehyde that occupies a unique intersection between pharmacology and analytical chemistry. Biologically, it is a critical terminal metabolite formed during the detoxification of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), the primary idiosyncratic hepatotoxin found in the traditional medicinal herb Polygonum multiflorum[1]. Analytically, its dual functional groups (carbonyl and phenolic hydroxyls) make it a highly effective reactive matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)[2].

This technical guide dissects the mechanistic pathways of its formation, its role in toxicity attenuation, and provides field-proven protocols for its application in advanced mass spectrometry.

Metabolic Origin and Toxicity Attenuation Mechanism

Polygonum multiflorum (He Shou Wu) is widely utilized in traditional medicine, but its clinical application is severely limited by idiosyncratic hepatotoxicity[1]. Recent metabolomic and toxicological studies have identified THSG as the primary driver of this liver injury[1][3].

To mitigate this toxicity, researchers have developed biological detoxification methods utilizing Ganoderma lucidum (Reishi mushroom)[1]. The co-cultivation or enzymatic treatment of THSG with G. lucidum results in a complete structural degradation of the hepatotoxic pharmacophore, yielding This compound and p-hydroxybenzaldehyde as the primary stable metabolites[1][3].

The Enzymatic Cascade

The biotransformation is driven by a two-step extracellular enzymatic cleavage[1]:

-

Deglycosylation: Extracellular β-D-glucosidase hydrolyzes the glycosidic bond, removing the sugar moiety from THSG to form a tetrahydroxystilbene aglycone[1][3].

-

Oxidative Cleavage: Lignin peroxidase (LiP) subsequently attacks the central alkene (double bond) of the stilbene backbone[1][3]. The oxidative cleavage of this bond neutralizes the reactive nature of the stilbene, splitting the molecule into two distinct, non-hepatotoxic phenolic aldehydes: this compound and p-hydroxybenzaldehyde[1].

Causality Insight: The hepatotoxicity of THSG is heavily dependent on the intact stilbene backbone, which can form reactive quinone methide intermediates in the liver. By utilizing LiP to irreversibly cleave this double bond, the metabolic pathway fundamentally eliminates the molecule's capacity to induce idiosyncratic oxidative stress in hepatocytes, rendering the resulting this compound biologically benign in this context[1][4].

Metabolic biotransformation of THSG to this compound via G. lucidum enzymes.

Analytical Utility: Reactive Matrix in MALDI-TOF MS

Beyond its biological origin, this compound serves a highly specialized role in analytical chemistry. The detection of primary amines (mono-, di-, and polyamines) via MALDI-TOF MS is notoriously difficult due to poor ionization efficiency and low molecular weights.

To solve this, this compound is utilized as a reactive matrix [2].

-

Derivatization Agent: The aldehyde group reacts quantitatively with primary amines to form stable Schiff bases[2].

-

Energy Transfer: The trihydroxy-substituted aromatic ring efficiently absorbs UV laser energy, facilitating the desorption and ionization (D/I) of the newly formed Schiff base complex[2].

Causality Insight: Traditional MS workflows require a separate, time-consuming derivatization step before mixing the analyte with a standard matrix. By using an aromatic carbonyl compound like this compound, the derivatization and matrix co-crystallization occur simultaneously in-situ on the target plate, drastically reducing sample preparation time and minimizing analyte loss[2][5].

Workflow for MALDI-TOF MS analysis of primary amines using this compound matrix.

Quantitative Data & Comparative Analysis

The following table summarizes the key physicochemical and biological differences between the parent compound (THSG) and its terminal metabolite, highlighting the rationale behind the detoxification process.

| Parameter | THSG (Precursor) | This compound (Metabolite) |

| Molecular Formula | C₂₀H₂₂O₉ | C₇H₆O₄[6] |

| Molecular Weight | ~406.38 g/mol | 154.12 g/mol [6] |

| Primary Source | Polygonum multiflorum (Raw Extract)[1] | Biotransformation / Reimer-Tiemann byproduct[1][7] |

| Hepatotoxicity Profile | High (Idiosyncratic, dose-dependent)[3] | Attenuated / Benign[1][3] |

| Enzymatic Drivers | N/A (Endogenous to plant) | β-D-glucosidase & Lignin Peroxidase (LiP)[1] |

| Analytical Role | Target Analyte / Biomarker | Reactive Matrix for MALDI-TOF MS[2] |

Experimental Protocols

Protocol A: Enzymatic Biotransformation of THSG for Toxicity Attenuation

This self-validating protocol utilizes targeted enzymatic action to degrade THSG, confirming the structural conversion via HPLC.

-

Enzyme Preparation: Cultivate Ganoderma lucidum in a liquid fermentation medium to induce the secretion of extracellular β-D-glucosidase and Lignin Peroxidase (LiP)[1]. Centrifuge the broth at 10,000 x g for 15 minutes at 4°C to harvest the enzyme-rich supernatant.

-

Substrate Incubation: Dissolve standard THSG in a localized buffer (pH 4.5 - 5.5, optimal for LiP activity). Add the G. lucidum enzyme supernatant to the substrate solution.

-

Reaction Kinetics: Incubate the mixture at 30°C under continuous shaking (150 rpm) for 24 to 48 hours.

-

Termination & Extraction: Terminate the enzymatic reaction by adding an equal volume of cold Methanol (MeOH) and adjusting the pH with 1M HCl[8]. Extract the organic layer.

-

HPLC-DAD-MSn Validation: Inject the extract into an HPLC system. Monitor the chromatogram at 254 nm. The successful biotransformation is validated by the disappearance of the THSG peak (typically eluting around 22.3 min) and the emergence of the this compound peak[8].

Protocol B: In-Situ Derivatization of Primary Amines for MALDI-TOF MS

This protocol leverages the dual chemical nature of this compound to streamline mass spectrometry workflows.

-

Matrix Preparation: Prepare a saturated solution of this compound (Matrix) in a solvent system of 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA).

-

Analyte Mixing: Mix the primary amine analyte solution (e.g., aliphatic polyamines) with the matrix solution at a volumetric ratio of 1:10 (Analyte:Matrix) in a microcentrifuge tube[2].

-

In-Situ Reaction & Spotting: Deposit 1.0 µL of the mixture directly onto a stainless-steel MALDI target plate. Allow the droplet to dry at room temperature. Note: The Schiff base formation occurs quantitatively during the solvent evaporation and co-crystallization phase[2].

-

Desorption/Ionization: Irradiate the crystallized spot using a standard UV laser (e.g., 337 nm N₂ laser or 355 nm Nd:YAG laser).

-

Data Acquisition: Record the mass spectra in positive ion mode. Calculate the number of terminal NH₂ groups by analyzing the mass increments of the introduced benzaldehyde groups[2].

References

- BenchChem Technical Support Team. 2,3,4-Trihydroxybenzaldehyde | 2144-08-3 | Benchchem. Benchchem.

- BLD Pharm. 74186-01-9|this compound|BLD Pharm. BLD Pharm.

- Lin, Y., et al. (2019). Investigation of Tetrahydroxystilbene Glucoside, the Idiosyncratic Hepatotoxic Component of Polygonum multiflorum Thunb.

- Lin, Y., et al. (2021). Investigation of toxicity attenuation mechanism of tetrahydroxy stilbene glucoside in Polygonum multiflorum Thunb. by Ganoderma lucidum. PubMed (NIH).

- Merck/Sigma-Aldrich. Reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry of primary amines. Merck Millipore.

- ResearchGate. A New Stilbene Glucoside from Biotransformation-Guided Purification of Chinese Herb Ha-Soo-Oh.

- Wu, X., et al. (2011). Toxicity of raw and processed roots of Polygonum multiflorum.

Sources

- 1. Investigation of toxicity attenuation mechanism of tetrahydroxy stilbene glucoside in Polygonum multiflorum Thunb. by Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 74186-01-9|this compound|BLD Pharm [bldpharm.com]

- 7. 2,3,4-Trihydroxybenzaldehyde | 2144-08-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: 2,3,5-Trihydroxybenzaldehyde in IRE-1α Inhibition

[1]

Executive Summary

2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) represents a distinct pharmacophore within the Hydroxy Aryl Aldehyde (HAA) class of small-molecule inhibitors targeting Inositol-Requiring Enzyme 1 alpha (IRE-1α) . Unlike kinase-inhibiting RNase attenuators (KIRAs) that allosterically modulate the enzyme, 2,3,5-THBA and its structural analogs function as direct, reversible covalent inhibitors of the IRE-1α RNase domain.

This guide details the biochemical mechanism, experimental validation, and therapeutic utility of 2,3,5-THBA. It is designed for researchers investigating the Unfolded Protein Response (UPR) , specifically the blockade of XBP1 splicing and Regulated IRE1-Dependent Decay (RIDD) in oncogenic and fibrotic disease models.

Part 1: Mechanistic Profile & Structural Biology

The Target: IRE-1α Dual Activity

IRE-1α is a transmembrane sensor with two enzymatic activities:

-

Serine/Threonine Kinase : Autophosphorylation drives oligomerization.

-

Endoribonuclease (RNase) : Executes the splicing of XBP1 mRNA and the degradation of diverse mRNAs (RIDD).[1]

Mechanism of Action: The Lys907 Schiff Base

2,3,5-THBA inhibits IRE-1α through a precise chemical interaction within the RNase active site. It does not compete for the ATP binding pocket (Kinase domain) but directly engages the catalytic core of the RNase domain.

-

Primary Interaction (Covalent): The aldehyde group (-CHO) of 2,3,5-THBA forms a reversible Schiff base (imine) with the ε-amino group of Lysine 907 (Lys907) . This residue is critical for the proton transfer required for RNA cleavage.

-

Secondary Interactions (Stabilization):

-

Ortho-Hydroxyl (2-OH): Forms an intramolecular hydrogen bond with the imine nitrogen, stabilizing the Schiff base intermediate.

-

Pi-Stacking: The benzene ring intercalates into a shallow hydrophobic pocket defined by Histidine 910 (His910) and Phenylalanine 889 (Phe889) .[2]

-

Accessory Hydroxyls (3-OH, 5-OH): These moieties likely engage in water-mediated hydrogen bonding network with Tyrosine 892 (Tyr892) and Asparagine 906 (Asn906) , further locking the inhibitor in the active site.

-

Specificity Profile

-

Selectivity: High selectivity for IRE-1α RNase over the Kinase domain.

-

Class Comparison: Unlike 4µ8C (a chromenone derivative), 2,3,5-THBA is a simpler benzenoid scaffold, often used as a fragment lead or a specific probe to dissect the contribution of the 3- and 5-hydroxyl groups to binding affinity.

Part 2: Experimental Validation Framework

In Vitro FRET-Based RNase Activity Assay

Objective: Quantify the IC50 of 2,3,5-THBA against recombinant IRE-1α.

Protocol:

-

Reagent Prep:

-

Enzyme: Recombinant human IRE-1α (cytosolic domain, Linker-Kinase-RNase).

-

Substrate: 5' FAM-labeled, 3' BHQ-labeled RNA stem-loop sequence (matches XBP1 splice site).

-

Buffer: 20 mM HEPES (pH 7.5), 50 mM KOAc, 1 mM Mg(OAc)2, 1 mM DTT, 0.05% Tween-20.

-

-

Reaction Setup:

-

Incubate IRE-1α (10-50 nM) with 2,3,5-THBA (serial dilutions: 0.1 µM – 100 µM) for 30 min at RT.

-

Add FRET RNA substrate (100 nM).

-

-

Measurement:

-

Monitor fluorescence (Ex: 485 nm, Em: 535 nm) kinetically for 45 minutes.

-

Slope Calculation: Calculate initial velocity (

) from the linear phase. -

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

-

Cellular XBP1 Splicing Assay (RT-PCR)

Objective: Confirm target engagement in living cells (e.g., U266 multiple myeloma or RPMI-8226).

Protocol:

-

Cell Treatment:

-

Pre-treat cells with 2,3,5-THBA (10-50 µM) for 2 hours.

-

Induce ER stress with Thapsigargin (100 nM) or Tunicamycin (1 µg/mL) for 4 hours.

-

-

RNA Extraction: Use Trizol or column-based kit to isolate total RNA.

-

RT-PCR:

-

Primers flanking the XBP1 splice site (26 nt intron).

-

Forward: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'

-

Reverse: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'

-

-

Analysis:

-

Run products on a 2.5% agarose gel or 15% polyacrylamide gel (critical for resolving the 26 bp difference).

-

Result: Effective inhibition results in the retention of the upper band (unspliced XBP1u) and disappearance of the lower band (spliced XBP1s).

-

Part 3: Visualization of Signaling & Mechanism

Diagram: IRE-1α Pathway and Inhibition Point

This diagram illustrates the UPR signaling flow and precisely where 2,3,5-THBA intervenes.

Caption: 2,3,5-THBA covalently blocks the RNase domain, preventing XBP1 splicing and RIDD activity.

Diagram: Chemical Mechanism of Action

This diagram details the molecular interaction at the active site.

Caption: The formation of a stabilized Schiff base between 2,3,5-THBA and Lys907 inactivates the enzyme.

Part 4: Data Synthesis & Therapeutic Implications[4]

Comparative Analysis of IRE-1α Inhibitors

The following table contextualizes 2,3,5-THBA within the broader landscape of IRE-1α inhibitors.

| Inhibitor Class | Representative Compound | Binding Site | Mechanism | Reversibility |

| Hydroxy Aryl Aldehydes (HAAs) | 2,3,5-THBA | RNase Domain (Lys907) | Schiff Base Formation | Reversible |

| Hydroxy Aryl Aldehydes (HAAs) | 4µ8C | RNase Domain (Lys907) | Schiff Base Formation | Reversible |

| KIRAs (Type II) | KIRA6 / KIRA8 | Kinase Domain (ATP Pocket) | Allosteric Inhibition | Reversible |

| Iminodihydroquinazolines | STF-083010 | RNase Domain | Schiff Base Formation | Irreversible (context dependent) |

Therapeutic Applications[3][5][6][7][8]

-

Multiple Myeloma: Plasma cells have high secretory load and depend on XBP1s for survival. 2,3,5-THBA blockade sensitizes these cells to proteasome inhibitors (e.g., Bortezomib).

-

Pulmonary Fibrosis (IPF): IRE-1α activation in alveolar epithelial cells drives fibrotic remodeling. Inhibition prevents the "terminal UPR" and subsequent apoptosis/fibrosis.

-

Triple-Negative Breast Cancer (TNBC): XBP1s interacts with HIF1α to promote tumorigenicity; 2,3,5-THBA can disrupt this axis.

References

-

Sanches, M., et al. (2014).[2][3] "Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors." Nature Communications, 5:4202.[2][3] [Link][2]

-

Cross, B.C., et al. (2012). "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule." Proceedings of the National Academy of Sciences, 109(15):E869-E878. [Link]

-

Fosun Orinove Pharmatech Inc. (2018).[4] "IRE-1α inhibitors."[5][2][4][6] U.S. Patent No. 9,981,901.

-

Hetz, C., et al. (2013). "Targeting the unfolded protein response in disease." Nature Reviews Drug Discovery, 12:703-719. [Link]

-

Ghosh, R., et al. (2014).[2] "Allosteric Inhibition of the IRE1α RNase Preserves Cell Viability and Function during Endoplasmic Reticulum Stress." Cell, 158(3):534-548. [Link]

Sources

- 1. Frontiers | Physiological roles of regulated Ire1 dependent decay [frontiersin.org]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 4. US9241942B2 - IRE-1α inhibitors - Google Patents [patents.google.com]

- 5. WO2008154484A1 - Ire-1a inhibitors - Google Patents [patents.google.com]

- 6. US9981901B2 - IRE-1α inhibitors - Google Patents [patents.google.com]

Solubility of 2,3,5-Trihydroxybenzaldehyde in Water vs. DMSO

Content Type: Technical Guide | CAS: 74186-01-9 | Version: 1.0[1]

Executive Summary

2,3,5-Trihydroxybenzaldehyde (2,3,5-THBA) presents a distinct solubility and stability profile compared to its more common isomer, 2,3,4-trihydroxybenzaldehyde.[1] While the molecule possesses three hydrophilic hydroxyl groups, its high melting point (~260°C) indicates a robust crystal lattice that significantly impedes dissolution in water at neutral pH.

The Critical Takeaway:

-

DMSO (Dimethyl Sulfoxide) is the required solvent for preparing stable stock solutions (>50 mg/mL). It effectively disrupts the intermolecular hydrogen bonding network without triggering immediate oxidation.

-

Water acts as a "hostile" environment for 2,3,5-THBA.[1] The compound exhibits poor solubility in cold water and, more critically, undergoes rapid autoxidation to quinoid species (turning dark brown/blue) in aqueous buffers, particularly at pH > 7.0.[1]

Physicochemical Profile & Solubility Mechanics

To understand the solubility behavior of 2,3,5-THBA, we must analyze its structural properties relative to the solvent capabilities.[1]

Structural Determinants

Unlike the 2,3,4-isomer (Melting Point ~160°C), 2,3,5-THBA has a significantly higher melting point of ~260°C (decomposition) .[1] This 100°C difference suggests a much stronger intermolecular hydrogen-bonding network in the solid state.

| Property | Data | Implication for Solubility |

| CAS Number | 74186-01-9 | Specific isomer identification (distinct from 2,3,4- or 2,4,6- analogs).[1] |

| Molecular Weight | 154.12 g/mol | Low MW suggests potential for high molarity solutions if lattice energy is overcome. |

| Melting Point | ~260°C (dec) | High Lattice Energy: Requires a solvent with high dipole moment (like DMSO) to break crystal packing. |

| pKa (Predicted) | ~7.5 - 8.5 | Phenolic protons are weakly acidic. Solubility increases at high pH, but stability drastically decreases (rapid oxidation).[1] |

| Redox Potential | High Sensitivity | The 2,5-dihydroxy pattern (para-hydroquinone motif) makes this isomer exceptionally prone to oxidation to a quinone.[1] |

The Solvation Mechanism: Water vs. DMSO

The following diagram illustrates the mechanistic difference between how DMSO and Water interact with the 2,3,5-THBA crystal lattice.

Caption: Comparative solvation pathways. DMSO effectively solvates by accepting protons, whereas water fails to overcome lattice energy and promotes oxidative degradation.[1]

Experimental Solubility Data

Solubility in DMSO (Recommended)

-

Solubility Limit: > 50 mg/mL (Estimated based on structural analogs and NMR data in DMSO-d6).

-

Stability: High. Solutions stored at -20°C under inert gas (Argon) remain stable for months.

-

Observation: Upon dissolution, the solution typically appears clear to light orange.

Solubility in Water (Not Recommended)

-

Solubility Limit: < 1 mg/mL (Cold water). Solubility increases with heat, but degradation accelerates exponentially.

-

Stability: Extremely Low. The 2,5-dihydroxy substitution pattern facilitates the formation of para-quinones .[1]

-

Observation: Aqueous solutions will darken within minutes to hours, shifting from orange to brown/black, indicating the formation of polymeric oxidation products (similar to melanin formation).[1]

Validated Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for downstream applications.

-

Calculate Mass: For 10 mL of 50 mM stock:

-

Weighing: Weigh ~77.1 mg of 2,3,5-THBA into a distinct, amber glass vial.

-

Note: Avoid using plastic vials for long-term storage as polyphenols can stick to plastics.[1]

-

-

Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%).

-

Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Overlay with Nitrogen or Argon gas before capping. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Introduce the compound to cells/enzymes without precipitation.

-

Prepare Buffer: Ensure your aqueous buffer (PBS, Media) is degassed or freshly prepared to minimize dissolved oxygen.

-

Stepwise Dilution: Do not add the DMSO stock directly to a large volume of cold water.

-

Correct Method: Dilute the 50 mM stock 1:10 into an intermediate solvent (e.g., Ethanol or 50% DMSO/Water) if high concentrations are needed.

-

Direct Method: For final concentrations < 100 µM, pipette the DMSO stock directly into the vortexing aqueous buffer.

-

-

Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.

-

Immediate Use: Use aqueous dilutions within 30 minutes . Discard if color change (darkening) is observed.

Troubleshooting & Stability Guide

The "2,3,5" substitution pattern creates specific stability challenges distinct from other isomers.

| Symptom | Cause | Corrective Action |

| Solution turns dark brown/blue | Oxidative Degradation. The 2,5-hydroquinone moiety has oxidized to a quinone.[1] | Discard solution. Prepare fresh stock. Use degassed buffers and add an antioxidant (e.g., 1 mM Ascorbic Acid or DTT) if the assay permits. |

| Precipitate forms upon aqueous dilution | "Crash-out" Effect. The hydrophobic aromatic core aggregates in water. | Increase temperature to 37°C. Reduce the final concentration. Ensure vigorous mixing during addition. |

| Inconsistent Biological Data | Degradation Products. You are likely measuring the activity of the quinone, not the aldehyde. | Verify stability via HPLC. Measure absorbance over time; if |

Workflow for Stability Verification

Caption: Decision tree for validating the stability of 2,3,5-THBA in aqueous working solutions.

References

-

Chemical Identity & Properties

-

Structural Characterization (NMR/Solubility)

-

Title: Robenidine Analogues as Gram-Positive Antibacterial Agents (Contains NMR data in DMSO-d6 for 2,3,5-THBA).[1]

- Source: ResearchG

-

URL:

-

-

General Polyphenol Solubility Principles

Sources

- 1. DE102007018380A1 - New cationic aza-benzene compounds useful for the preparation of the agent for dyeing and brightening keratin fibers, preferably human hairs, wool, fur and feathers - Google Patents [patents.google.com]

- 2. CAS [chemicalbook.com]

- 3. Building Blocks - Building Block Compounds [daltonresearchmolecules.com]

- 4. 74186-01-9 | this compound - AiFChem [aifchem.com]

- 5. 74186-01-9|this compound|BLD Pharm [bldpharm.com]

- 6. 13677-79-7|3,4,5-Trihydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,3,4-Trihydroxybenzaldehyde | 2144-08-3 | Benchchem [benchchem.com]

Comparative Technical Guide: 2,3,4- vs. 2,3,5-Trihydroxybenzaldehyde

[1]

Executive Summary

In the development of polyphenolic pharmacophores, the precise substitution pattern of hydroxyl groups dictates solubility, metabolic stability, and ligand-binding affinity.[1] This guide differentiates 2,3,4-trihydroxybenzaldehyde (2,3,4-THBA) —a standard commercial intermediate—from its structural isomer 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) , a rarer, specialized synthon.[1]

While 2,3,4-THBA is the primary precursor for the anti-Parkinson’s drug benserazide and numerous catechol-based antioxidants, 2,3,5-THBA offers a distinct electronic profile derived from a different phenolic parent (hydroxyhydroquinone vs. pyrogallol).[1] This guide details their structural divergence, synthesis pathways, and identification protocols to prevent isomeric confusion in drug discovery workflows.

Part 1: Chemical Identity & Structural Analysis[1][2]

The fundamental difference between these isomers lies in the positioning of the third hydroxyl group relative to the catechol (1,2-dihydroxy) moiety.[1] This shift alters the molecule's symmetry, hydrogen-bonding network, and nucleophilic activation sites.[1]

Table 1: Comparative Chemical Identity[1][2]

| Feature | 2,3,4-Trihydroxybenzaldehyde | This compound |

| CAS Number | 2144-08-3 | 74186-01-9 |

| Common Name | Pyrogallol-4-carboxaldehyde | Hydroxyhydroquinone-6-carboxaldehyde |

| Parent Phenol | Pyrogallol (1,2,3-trihydroxybenzene) | Hydroxyhydroquinone (1,2,4-trihydroxybenzene) |

| Substitution | Vicinal (Consecutive: 2, 3,[1][2] 4) | Asymmetric (Split: 2, 3... 5) |

| H-Bonding | Strong intramolecular (2-OH | Strong intramolecular (2-OH |

| Availability | High (Commodity Chemical) | Low (Specialty/Custom Synthesis) |

| Primary Use | Benserazide synthesis, Schiff bases | IRE-1 |

Structural Logic & Electronic Environment[1]

-

2,3,4-THBA (The Pyrogallol Motif): The three hydroxyl groups are consecutive.[1][3] This creates a highly electron-rich "block" on one side of the ring.[1][2] The 2-OH forms a hydrogen bond with the aldehyde oxygen, stabilizing the molecule.[1] The 4-OH is para to the aldehyde, strongly donating electron density into the carbonyl via resonance, reducing the electrophilicity of the aldehyde carbon.[1]

-

2,3,5-THBA (The Hydroxyhydroquinone Motif): The hydroxyls are at positions 2 and 3 (vicinal) and 5 (isolated).[1][3] The 5-OH is meta to the aldehyde group.[1][2] Unlike the 4-OH in the 2,3,4-isomer, the 5-OH cannot donate electrons directly to the carbonyl carbon via resonance (only inductively).[1] This makes the aldehyde carbon in 2,3,5-THBA generally more electrophilic and reactive toward Schiff base formation than the 2,3,4-isomer.[1]

Figure 1: Synthetic lineage of trihydroxybenzaldehydes. 2,3,4-THBA is derived from pyrogallol, while 2,3,5-THBA is derived from hydroxyhydroquinone.[1]

Part 2: Synthesis & Production Workflows

The rarity of 2,3,5-THBA is a direct consequence of synthetic probability.[1] Understanding the synthesis explains why 2,3,4-THBA is the dominant isomer in the market.[1]

Synthesis of 2,3,4-Trihydroxybenzaldehyde (Standard)

This process utilizes the Vilsmeier-Haack reaction or Reimer-Tiemann reaction on pyrogallol.[1]

-

Mechanism: Pyrogallol has two equivalent activated positions (C4 and C6).[1][3] Formylation at either yields 2,3,4-THBA.[1]

-

Selectivity: High.[1][2][3] The C5 position is less activated (meta to two OH groups).[1][3]

-

Scalability: Industrial scale (Metric tons).

Synthesis of this compound (Specialized)

This isomer is difficult to synthesize directly with high yield because the precursor, 1,2,4-trihydroxybenzene, favors formylation at the C5 position (para to the C2-OH), yielding 2,4,5-trihydroxybenzaldehyde instead.[1]

-

Route: To force substitution at the 2,3,5 pattern, chemists often employ blocking groups or specific oxidation of salicylaldehyde derivatives.[1]

-

Literature Method: A specialized route involves the formylation of protected hydroquinone derivatives or the oxidation of 2,3,5-trihydroxytoluene.[1] It is also observed as a minor byproduct in the Reimer-Tiemann reaction of hydroxyhydroquinone.[1][2]

Part 3: Physicochemical & Spectroscopic Differentiation[1][2]

Distinguishing these isomers requires precise analytical techniques, as they share the same molecular weight (154.12 g/mol ) and similar polarity.[1]

Table 2: Analytical Comparison

| Property | 2,3,4-THBA | 2,3,5-THBA |

| Melting Point | 159–161 °C [1] | ~150–155 °C (Broad/Variable) |

| Appearance | Light brown/beige crystalline powder | Darker orange/brown powder (more oxidation prone) |

| ¹H NMR (Aromatic) | Two doublets (Ortho coupling) | Two doublets (Meta coupling) |

| UV-Vis Shift | Shifted due to different conjugation (5-OH is not in resonance with CHO).[3] |

Protocol: NMR Identification

Objective: Unambiguously identify the isomer in a crude mixture. Reagents: DMSO-d6 (Solvent).[1][2][3][4]

-

Sample Prep: Dissolve 10 mg of the aldehyde in 0.6 mL DMSO-d6.

-

Acquisition: Run standard proton NMR (400 MHz or higher).

-

Analysis of Aromatic Region (6.0–8.0 ppm):

-

2,3,4-THBA: Look for two protons with a large ortho-coupling constant (J

8.5 Hz).[3] This indicates the protons are neighbors (H5 and H6).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

2,3,5-THBA: Look for two protons with a small meta-coupling constant (J

2–3 Hz) or appearing as singlets if resolution is low.[3] The protons are at C4 and C6, separated by the C5-OH.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Part 4: Biological Applications[1][2][5][6]

2,3,4-THBA: The Pharmaceutical Workhorse[1]

-

Benserazide Synthesis: 2,3,4-THBA is condensed with serine hydrazide to form Benserazide, a DOPA decarboxylase inhibitor used in Parkinson's treatment (Madopar/Prolopa).[1]

-

Mechanism: The 2,3,4-trihydroxy motif mimics the catechol structure of dopamine, allowing it to bind competitive enzymes.[1]

-

Schiff Base Ligands: Used extensively to create N,O-donor ligands for transition metal complexes (Cu, Zn) with antibacterial properties [2].[1][3]

2,3,5-THBA: The Research Specialist[1]

-

IRE-1

Inhibition: Patent literature identifies 2,3,5-substituted benzaldehydes as potential inhibitors of Inositol-Requiring Enzyme 1ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Oxidative Stress Probes: Due to the isolated nature of the 5-OH group, this isomer exhibits different redox potentials, making it a useful probe for studying specific antioxidant mechanisms distinct from the standard catechol pathway.[1]

Part 5: Experimental Protocol

Synthesis of Schiff Base from 2,3,4-THBA (Standard Reference)[1]

This protocol serves as a self-validating system to confirm the reactivity of the aldehyde group.[1][2]

Materials:

Workflow:

-

Dissolution: Dissolve 1.54 g (10 mmol) of 2,3,4-THBA in 20 mL of hot ethanol.

-

Addition: Add 1.37 g (10 mmol) of 4-aminobenzoic acid.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Heat the mixture at reflux (78 °C) for 3–4 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1]

-

Precipitation: Cool to room temperature. The Schiff base (imine) will crystallize as a yellow/orange solid.[1][3]

-

Validation: Filter, wash with cold ethanol, and dry. Measure Melting Point (Expected: >200 °C dec).

Figure 2: Standard workflow for Schiff base synthesis using trihydroxybenzaldehydes.

2,3,5-Trihydroxybenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2,3,5-Trihydroxybenzaldehyde: Properties, Synthesis, and Drug Development Context

Abstract

This compound (2,3,5-THBA) is a bioactive polyphenolic aldehyde with the molecular formula C₇H₆O₄ and a molecular weight of 154.12 g/mol .[1] Unlike its more common isomers (2,3,4- and 2,4,6-trihydroxybenzaldehyde), 2,3,5-THBA is primarily investigated as a critical metabolic intermediate of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) , the major active component of Polygonum multiflorum (He Shou Wu). This guide delineates its chemical identity, synthesis pathways, and pharmacological relevance in neuroprotection and antioxidant therapies.[1]

Part 1: Chemical Identity & Physicochemical Properties[2][3]

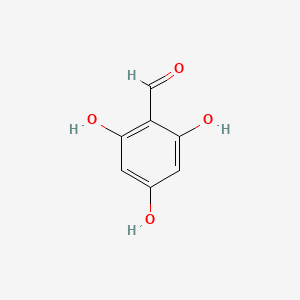

2,3,5-THBA is characterized by a benzene core substituted with three hydroxyl groups at the 2, 3, and 5 positions and a formyl group at position 1. Its substitution pattern renders it highly electron-rich and susceptible to oxidation.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 74186-01-9 (Note: Less common than isomers; verify specific vendor lots) |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol |

| Exact Mass | 154.0266 Da |

| Physical State | Pale yellow to orange crystalline solid (oxidizes to brown) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~6.5 (due to ortho/para -OH activation) |

| Stability | Air-sensitive; hygroscopic.[2][3][4][5][6][7] Store under inert gas (Ar/N₂) at -20°C. |

Part 2: Synthesis & Isolation Methodologies

The isolation of 2,3,5-THBA is challenging due to its rapid oxidation. Two primary routes exist: Chemical Synthesis (via formylation) and Bio-Isolation (via enzymatic hydrolysis).

Method A: Chemical Synthesis (Vilsmeier-Haack Formylation)

Rationale: Direct formylation of 1,2,4-benzenetriol (hydroxyhydroquinone) is the most logical synthetic route. The Vilsmeier-Haack reaction is preferred over Reimer-Tiemann to avoid harsh basic conditions that promote polymerization of the electron-rich substrate.

Protocol:

-

Starting Material: 1,2,4-Benzenetriol (protecting groups like benzyl ether recommended to prevent oxidation).

-

Procedure:

-

Generate Vilsmeier reagent in situ at 0°C.

-

Add substrate dissolved in DMF dropwise.

-

Stir at room temperature for 2-4 hours.

-

Hydrolysis: Quench with aqueous Sodium Acetate (NaOAc) to hydrolyze the iminium intermediate.

-

-

Purification: Extract with Ethyl Acetate; purify via column chromatography (Silica gel, Hexane:EtOAc gradient) under Nitrogen.

Method B: Bio-Isolation (Metabolic Degradation)

Rationale:[7] 2,3,5-THBA is a natural cleavage product of TSG found in Polygonum multiflorum. This route is relevant for pharmacokinetic studies.

Pathway Logic:

Part 3: Visualization of Pathways

Figure 1: Synthesis and Metabolic Origins of 2,3,5-THBA

Caption: Pathway A depicts the chemical synthesis via Vilsmeier-Haack.[6] Pathway B illustrates the metabolic generation from the drug candidate TSG.

Part 4: Biological Activity & Drug Development Context[8]

Pharmacological Relevance (Neuroprotection)

2,3,5-THBA is not merely a chemical intermediate; it is a bioactive metabolite.

-

Mechanism: As a polyphenol, it functions as a potent Reactive Oxygen Species (ROS) scavenger .

-

Target: It protects neuronal cells (e.g., PC12 cells) from oxidative stress-induced apoptosis.

-

Context: In the study of Polygonum multiflorum (He Shou Wu), the therapeutic effects (anti-aging, hair graying reversal) are often attributed to TSG. However, pharmacokinetic data suggest that TSG is rapidly metabolized into smaller phenolic units, including 2,3,5-THBA, which may be the actual effectors at the cellular level.

Analytical Characterization (NMR Signature)

Distinguishing the 2,3,5-isomer from the 2,3,4- and 2,4,6-isomers is critical.

-

¹H NMR Feature: The aromatic protons at positions 4 and 6 are meta-coupled .

-

Signal: Two doublets (d) with a coupling constant (

) of ~2–3 Hz. -

Contrast: The 2,3,4-isomer shows ortho-coupling (

~8–9 Hz) for its protons at positions 5 and 6.

-

Toxicity & Safety

-

Detoxification: Some literature suggests 2,3,5-THBA is a detoxification product, less toxic than the anthraquinones (e.g., emodin) also found in the parent plant.

-

Handling: Treat as a potential irritant (H315, H319). Use standard PPE.

References

-

BenchChem. 2,3,4-Trihydroxybenzaldehyde (Isomer Comparison & Properties). Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for this compound. Retrieved from .

- Zhang, L., et al. (2018). Metabolic pathways of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside in rats. Journal of Chromatography B. (Contextual reference for TSG metabolism).

-

ChemicalBook. 2,3,4-Trihydroxybenzaldehyde Synthesis and Isomer Data. Retrieved from .

-

Sigma-Aldrich. Product Specification: Trihydroxybenzaldehydes. Retrieved from .

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dithranol | CAS#:1143-38-0 | Chemsrc [chemsrc.com]

- 3. DE102007018380A1 - New cationic aza-benzene compounds useful for the preparation of the agent for dyeing and brightening keratin fibers, preferably human hairs, wool, fur and feathers - Google Patents [patents.google.com]

- 4. US9241942B2 - IRE-1α inhibitors - Google Patents [patents.google.com]

- 5. US9241942B2 - IRE-1α inhibitors - Google Patents [patents.google.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Thermodynamic Stability and Physicochemical Dynamics of 2,3,5-Trihydroxybenzaldehyde: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the landscape of highly functionalized phenolic compounds, 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) occupies a unique physicochemical niche. Characterized by its contiguous and meta-oriented hydroxyl groups, this molecule exhibits distinct thermodynamic behaviors depending on its phase and environment. As an application scientist navigating complex molecular systems, understanding the causality behind these behaviors is paramount.

This whitepaper dissects the thermodynamic stability of 2,3,5-THBA across three critical domains: its role as a stable thermodynamic sink in aqueous metal-catalyzed degradation, its paradoxical behavior as a reactive matrix in gas-phase Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), and its synthetic utility in developing advanced antibacterial therapeutics.

Aqueous Thermodynamic Stability & Metal-Catalyzed Pathways

In aqueous environments, 2,3,5-THBA frequently emerges not as a transient intermediate, but as a highly stable terminal degradation product. This is most prominently observed in the degradation of 2,3,5,4'-tetrahydroxy stilbene-2-O-β-D-glucoside (THSG), a primary bioactive constituent of Polygoni Multiflori Radix[1].

The Causality of Oxidative Cleavage

Stilbene derivatives like THSG are metastable in aqueous solutions. When exposed to transition metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺), these metals act as potent Lewis acids and redox catalysts. They coordinate with the catechol/resorcinol-like moieties of the stilbene, drastically lowering the activation energy required for the oxidative cleavage of the central alkene bond.

The resulting products are p-hydroxybenzaldehyde and the 2-O-glycoside derivative of 2,3,5-THBA[1]. 2,3,5-THBA is thermodynamically stable in this aqueous matrix because the highly substituted aromatic ring stabilizes the aldehyde carbonyl via resonance and strong intramolecular hydrogen bonding (specifically between the 2-OH and the carbonyl oxygen), preventing further spontaneous oxidation.

Fig 1: Metal-catalyzed thermodynamic degradation of THSG into stable 2,3,5-THBA.

Quantitative Impact of Metal Ions

The thermodynamic drive toward 2,3,5-THBA is highly dependent on the specific metal ion's redox potential and concentration.

Table 1: Thermodynamic & Kinetic Influence of Metal Ions on THSG Degradation[1]

| Metal Ion | Concentration | Degradation Extent (10 Days) | Primary Degradation Products | Mechanistic Role |

| Fe³⁺ / Fe²⁺ | 500 ppm | >98% | 2,3,5-THBA glycoside, THSG Dimer | Strong redox catalyst; radical initiator |

| Cu²⁺, Zn²⁺, Ca²⁺ | 500 ppm | Moderate to High | 2,3,5-THBA glycoside, p-HBA | Lewis acid coordination |

| None (Deionized) | N/A | 7% | Trace | Spontaneous slow oxidation |

Gas-Phase Thermodynamics: The MALDI-MS Paradox

In analytical chemistry, 2,3,5-THBA has been rigorously evaluated as a "reactive matrix" for the MALDI-MS analysis of primary amines (mono-, di-, and polyamines)[2]. The goal of a reactive matrix is to simultaneously derivatize the analyte and facilitate its ionization, eliminating offline sample preparation steps[3].

Solution-Phase Success vs. Gas-Phase Failure

From a solution-phase thermodynamic perspective, 2,3,5-THBA performs flawlessly. It readily and quantitatively reacts with primary amines to form Schiff bases[2]. This condensation reaction is thermodynamically driven by the elimination of water and the formation of a highly conjugated imine system.

However, a critical divergence occurs during laser irradiation. While structurally similar matrices like 2,4-dihydroxybenzaldehyde (2,4-DHBA) and 2,5-dihydroxyacetophenone (DHAP) provide highly efficient desorption/ionization (D/I), 2,3,5-THBA fails to ionize the Schiff base complexes efficiently[2].

The Causality: MALDI ionization relies heavily on gas-phase basicity (GB) and proton affinity (PA)[3]. The specific arrangement of the three hydroxyl groups in 2,3,5-THBA likely creates an unfavorable gas-phase thermodynamic landscape. Upon absorbing UV laser energy, the matrix either undergoes rapid non-radiative decay (failing to transfer energy) or possesses a gas-phase basicity that prevents efficient proton transfer to the derivatized analyte.

Fig 2: Thermodynamic bottleneck of 2,3,5-THBA as a reactive MALDI matrix in the gas phase.

Synthetic Utility in Drug Development

Beyond analytical chemistry, the thermodynamic favorability of 2,3,5-THBA's condensation reactions is leveraged in modern drug discovery. 2,3,5-THBA serves as a critical precursor in the synthesis of Robenidine analogues—a class of potent Gram-positive antibacterial agents[4].

By reacting 2,3,5-THBA with 1,3-diaminoguanidine hydrochloride under reflux, researchers synthesize bis-hydrazone derivatives. The thermodynamic stability of the resulting conjugated system yields robust compounds that exhibit targeted Minimum Inhibitory Concentrations (MIC) against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory checkpoints to verify thermodynamic assumptions before proceeding.

Protocol A: Metal-Ion Catalyzed Oxidative Cleavage Assay

Purpose: To quantify the degradation of THSG into 2,3,5-THBA under controlled metal-ion stress.

-

Solution Preparation: Prepare a 100 µg/mL stock solution of THSG in highly purified deionized water (18.2 MΩ·cm) to establish a baseline free of trace minerals.

-

Metal Ion Doping: Aliquot the THSG solution into amber vials. Spike with analytical-grade FeCl₃ to achieve a final Fe³⁺ concentration of 500 ppm.

-

Incubation: Seal the vials and incubate in a dark, temperature-controlled environment (25°C) for 10 days to allow the thermodynamic equilibrium to settle[1].

-

Validation Checkpoint (Self-Validation): Run a control vial (deionized water only). If the control shows >10% degradation, your water source is contaminated with trace metals, invalidating the assay.

-

HPLC-UV Analysis: Analyze the samples using reverse-phase HPLC (C18 column, 280 nm detection). Quantify the disappearance of the THSG peak and the stoichiometric appearance of the 2,3,5-THBA-2-O-glycoside peak.

Protocol B: Reactive MALDI-MS Matrix Derivatization Assessment

Purpose: To evaluate the Schiff base condensation and gas-phase ionization efficiency of 2,3,5-THBA.

-

Matrix-Analyte Mixing: Prepare a 0.1 M solution of 2,3,5-THBA in methanol. Mix in a 10:1 molar ratio with a primary aliphatic amine analyte (e.g., hexylamine).

-

Incubation: Allow the mixture to sit at room temperature for 30 minutes to ensure thermodynamically complete Schiff base formation.

-

Validation Checkpoint (Self-Validation): Before spotting on the MALDI target, inject a 1 µL aliquot of the mixture into a GC-MS system. Crucial Step: You must confirm >99% conversion of the primary amine to the Schiff base. If conversion is low, the subsequent MALDI failure is a solution-phase kinetic issue, not a gas-phase thermodynamic issue[2].

-

Co-crystallization: Spot 1 µL of the validated mixture onto a stainless-steel MALDI target plate and allow it to dry via the dried-droplet method[3].

-

MALDI-TOF Acquisition: Irradiate using a standard 337 nm nitrogen laser. Compare the signal-to-noise ratio of the pseudomolecular ion [M+H]⁺ against a parallel assay using 2,4-DHBA as the positive control matrix.

References

- Influence of metal ions on stability of 2,3,5,4'-tetrahydroxy stilbene-2-O-β-D-glucoside contained in Polygoni Multiflori Radix Source: PubMed / NIH URL

- Reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry of primary amines Source: Merck Millipore URL

- Source: Chemical Reviews (ACS)

- Robenidine Analogues as Gram-Positive Antibacterial Agents Source: ResearchGate URL

Sources

Methodological & Application

Application Note: Isolation and Purification of 2,3,5-Trihydroxybenzaldehyde from Polygonum multiflorum

This Application Note is designed for researchers and drug development professionals seeking to isolate 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) from Polygonum multiflorum (He Shou Wu).

Scientific Context & Rationale: It is critical to understand that 2,3,5-THBA is not the primary abundant constituent of fresh Polygonum multiflorum (PM). The major bioactive marker is 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) . 2,3,5-THBA is structurally derived from the A-ring of TSG and is typically found as a degradation product (via oxidative cleavage of the stilbene double bond) or a minor metabolite in processed (cured) roots.

Therefore, this protocol provides a dual-pathway approach:

-

Direct Isolation: For extracting the naturally occurring trace amounts from processed roots.

-

Enrichment-Degradation Strategy: A high-yield method involving the isolation of the stilbene fraction followed by controlled oxidative cleavage to generate analytical-grade 2,3,5-THBA.

Executive Summary & Mechanism

The isolation of 2,3,5-THBA requires a specific fractionation strategy to separate it from the highly abundant stilbene glycosides (TSG) and anthraquinones (Emodin, Physcion).

-

Solubility Principle: Unlike the glycoside TSG (water/methanol soluble), the aglycone aldehyde 2,3,5-THBA exhibits higher solubility in ethyl acetate (EtOAc) and diethyl ether. We utilize this to partition it away from the bulk glycosidic fraction.

-

Stability Warning: As a poly-phenolic aldehyde, 2,3,5-THBA is susceptible to oxidation (forming the corresponding benzoic acid) and polymerization. All evaporation steps must be performed under reduced pressure at

, and fractions should be stored under nitrogen.

Experimental Workflow (Graphviz)

The following diagram outlines the logic flow for isolating the target aldehyde, distinguishing between the "Direct Isolation" path and the "Stilbene Degradation" path.

Caption: Workflow for the fractionation of P. multiflorum targeting the ethyl acetate fraction for free aldehydes, with an alternative pathway via TSG degradation.

Detailed Isolation Protocol

Phase 1: Extraction and Fractionation

Objective: Isolate the non-glycosidic phenolic fraction.

-

Pre-treatment: Pulverize 1.0 kg of dried Polygonum multiflorum root (preferably processed/cured if targeting the aldehyde directly) into a coarse powder (20-40 mesh).

-

Extraction:

-

Extract with 5 L of 70% Ethanol under reflux for 2 hours.

-

Filter and repeat the extraction twice (3 x 5 L total).

-

Combine filtrates and concentrate under reduced pressure (Rotavap at 45°C) to remove ethanol, yielding a concentrated aqueous suspension (~500 mL).

-

-

Liquid-Liquid Partition:

-

Transfer the aqueous suspension to a separatory funnel.

-

Extract sequentially with Petroleum Ether (3 x 500 mL) to remove lipids/chlorophyll (discard this layer).

-

Extract the aqueous layer with Ethyl Acetate (EtOAc) (4 x 500 mL).

-

Checkpoint: The EtOAc layer contains the target 2,3,5-THBA, free anthraquinones (emodin), and other phenolic aglycones. The Aqueous layer contains the bulk stilbene glycosides (TSG).

-

-

Drying: Dry the EtOAc fraction over anhydrous

, filter, and evaporate to dryness.

Phase 2: Chromatographic Purification

Objective: Separate 2,3,5-THBA from anthraquinones and other impurities.

-

Silica Gel Chromatography (Normal Phase):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: Gradient elution with Chloroform : Methanol (100:0

90:10 -

Fraction Collection: Collect 100 mL fractions. Monitor via TLC (Silica plates, solvent:

9:1). -

Detection: Spray with

(phenolics turn blue/black) or visualize under UV (254 nm). 2,3,5-THBA typically elutes after the non-polar anthraquinones (like physcion) but before the more polar glycosides.

-

-

Sephadex LH-20 (Molecular Sieve/Adsorption):

-

Dissolve the aldehyde-rich fraction in minimum Methanol.

-

Load onto a Sephadex LH-20 column equilibrated with Methanol.

-

Elute with 100% Methanol .

-

Logic: Sephadex LH-20 separates based on molecular size and hydrogen bonding. It is highly effective at separating monomeric phenols (like our target) from polymeric tannins or dimers.

-

-

Final Polish (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

, -

Mobile Phase: Acetonitrile (ACN) : Water (0.1% Formic Acid).

-

Gradient: 10% ACN to 40% ACN over 30 minutes.

-

Detection: UV at 280 nm.

-

Target Peak: Collect the peak corresponding to the retention time of the aldehyde (typically elutes earlier than TSG due to lack of the glucose moiety).

-

Characterization & Validation Data

To validate the isolation of This compound (and distinguish it from the commercially available 2,3,4-isomer), compare spectral data against the following parameters.

Structural Logic[3]

-

Formula:

-

MW: 154.12 g/mol

-

Key Feature: The aromatic protons are in a meta relationship (H-4 and H-6), unlike the ortho relationship in the 2,3,4-isomer.

Spectroscopic Data (Expected)

| Technique | Parameter | Diagnostic Signal |

| Aldehyde Proton | ||

| Aromatic Protons | Two doublets with Meta coupling ( | |

| Phenolic -OH | Broad singlets (exchangeable with | |

| Carbonyl | ||

| Aromatic C-OH | Three signals between | |

| Mass Spec | ESI-MS | Negative Mode: |

Differentiation Note: If the aromatic protons show an ortho coupling (

Troubleshooting & Optimization

Issue: Low Yield

-

Cause: The compound degrades naturally or is present in trace amounts.

-

Solution (Semi-Synthesis): Isolate the abundant TSG (Water layer from Step 3, purify via D101 resin). Subject pure TSG to alkaline hydrolysis (NaOH, reflux) or controlled photo-oxidation. The cleavage of the stilbene double bond yields 2,3,5-THBA as the primary degradation product.

Issue: Oxidation (Browning)

-

Cause: Poly-phenols oxidize rapidly in air, especially at high pH.

-

Solution: Add 0.1% Ascorbic acid to extraction solvents. Keep fractions acidic (0.1% Formic acid) during HPLC. Store dried samples under Argon at -20°C.

Issue: Co-elution with Gallic Acid

-

Cause: Gallic acid (3,4,5-trihydroxybenzoic acid) is common in PM.

-

Solution: Use the Sephadex LH-20 step; Gallic acid elutes differently due to acidity. Alternatively, check UV spectra: Benzaldehydes have a distinct bathochromic shift with base compared to acids.

References

-

Yao, S., Li, Y., & Kong, L. (2006). Preparative isolation and purification of chemical constituents from the root of Polygonum multiflorum by high-speed counter-current chromatography. Journal of Chromatography A, 1115(1-2), 64-71.

-

Liu, Y., et al. (2016). Chemical constituents from Polygonum multiflorum. Zhongguo Zhong Yao Za Zhi, 41(11). (Describes isolation of stilbenes and phenolic degradation products).

-

Ryu, G., et al. (2002). Antioxidant activity of 2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside from Polygonum multiflorum.[1][2][3][4] Archives of Pharmacal Research. (Establishes TSG as the precursor).

- Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (Standard for TSG content in PM).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Rapid Discovery of the Potential Toxic Compounds in Polygonum multiflorum by UHPLC/Q-Orbitrap-MS-Based Metabolomics and Correlation Analysis [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Schiff Bases from 2,3,5-Trihydroxybenzaldehyde

Abstract & Strategic Significance

The synthesis of Schiff bases (imines) derived from 2,3,5-trihydroxybenzaldehyde (2,3,5-THBA) represents a specialized challenge in organic synthesis due to the molecule's high redox susceptibility and specific steric-electronic environment. Unlike simple benzaldehydes, 2,3,5-THBA possesses a catechol-like moiety (2,3-position) and a para-hydroxyl group (5-position), making it prone to rapid oxidation (quinoid formation) under basic conditions or aerobic exposure.

However, these same features make its derivatives highly valuable. The ortho-hydroxyl group (2-OH) facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , conferring unique fluorescence properties, while the poly-hydroxyl architecture provides exceptional metal-chelating capabilities and antioxidant biological activity.

This guide moves beyond generic protocols, offering a precision-engineered methodology to maximize yield, prevent oxidative degradation, and ensure spectroscopic purity.

Mechanistic Insight & Reaction Logic

The Ortho-Effect and Tautomerism

The reaction between 2,3,5-THBA and a primary amine is a nucleophilic addition-elimination. However, the 2-hydroxyl group plays a dual role:

-

Catalytic Assistance: It stabilizes the carbinolamine intermediate via hydrogen bonding, effectively lowering the activation energy.

-

Tautomeric Equilibrium: The resulting imine exists in an equilibrium between the Enol-Imine (OH form) and Keto-Amine (NH form).[1] The 2,3,5-substitution pattern strongly influences this equilibrium, which is critical for the compound's final biological and optical properties.

The Oxidation Challenge

The 2,3-dihydroxy motif is structurally similar to catechol. In the presence of oxygen and trace base (often the amine reactant itself), this system can oxidize to an o-quinone, leading to dark, intractable tars (polymerization) rather than the desired crystalline Schiff base. Strict exclusion of oxygen and pH control are non-negotiable.

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical intramolecular hydrogen bond stabilization.

Caption: Mechanistic pathway highlighting the stabilization of the carbinolamine intermediate by the ortho-hydroxyl group.

Critical Experimental Considerations

| Parameter | Recommendation | Rationale |

| Solvent System | Methanol (anhydrous) | 2,3,5-THBA is highly polar. Ethanol is acceptable, but Methanol often yields better solubility for the tri-hydroxy starting material while forcing the less polar product to precipitate. |

| Atmosphere | Nitrogen/Argon (Strict) | Prevents oxidation of the 2,3-dihydroxy system into quinones. |

| Catalyst | Glacial Acetic Acid | Activates the carbonyl carbon without fully protonating the amine nucleophile. |

| Stoichiometry | 1:1 (Aldehyde:Amine) | Excess amine can act as a base, promoting oxidation. Maintain strict stoichiometry. |

| Temperature | Reflux (60-65°C) | Sufficient energy to drive dehydration; avoid overheating (>80°C) to prevent thermal decomposition. |

Protocol A: Standard Inert-Atmosphere Reflux (Recommended)

Best for: High purity, bulk synthesis, and crystallographic quality.

Reagents

-

This compound (1.0 mmol, 154.12 mg)

-

Primary Amine (e.g., Aniline, 1.0 mmol)

-

Solvent: Anhydrous Methanol (15 mL)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology

-

Setup: Equip a 50 mL 2-neck round-bottom flask with a reflux condenser and a rubber septum. Connect the top of the condenser to a nitrogen/argon line.

-

Purging: Flame-dry the glassware under vacuum (optional but recommended) or purge with N₂ for 10 minutes.

-

Aldehyde Solubilization: Introduce 2,3,5-THBA and 10 mL of Methanol. Stir until fully dissolved. The solution should be pale yellow/brown. Note: If the solution turns black immediately, your solvent is wet or oxygen is present.

-

Amine Addition: Dissolve the amine in 5 mL Methanol. Inject this solution dropwise through the septum into the stirring aldehyde solution.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

-

Isolation:

-

Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

-

The Schiff base typically precipitates as a colored solid (yellow/orange/red).

-

Filter under vacuum.[2] Wash with cold methanol (2 x 3 mL) and then diethyl ether (to remove unreacted amine).

-

-

Drying: Dry in a vacuum desiccator over CaCl₂.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, library generation, and difficult-to-condense amines.

Methodology

-

Preparation: In a microwave-safe process vial (10 mL), mix 2,3,5-THBA (1.0 mmol) and the Amine (1.0 mmol).

-

Solvent: Add a minimum amount of Ethanol (2-3 mL) to create a slurry.

-

Catalysis: Add 1 drop of Glacial Acetic Acid.

-

Irradiation: Cap the vial. Irradiate at 150-200 Watts at 60°C for 2–5 minutes .

-

Caution: Do not overheat. The tri-hydroxy ring is sensitive.

-

-

Workup: Pour the hot reaction mixture into 20 mL of crushed ice/water. The product will precipitate immediately.

-

Purification: Filter and recrystallize from hot Ethanol/Water (9:1).

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral features must be verified.

Infrared Spectroscopy (FT-IR)

-

Target Signal: A strong, sharp band at 1605–1630 cm⁻¹ .

-

Interpretation: This represents the C=N (Azomethine) stretch.[3] Absence of this band indicates failed synthesis.

-

-

Hydroxyls: Broad band at 3300–3500 cm⁻¹ (O-H stretch).

-

Nuance: A shift to lower frequency (~3300 cm⁻¹) indicates strong intramolecular H-bonding (O-H...N).

-

Proton NMR (¹H-NMR, DMSO-d₆)

-

Azomethine Proton (-CH=N-): Look for a singlet at 8.3 – 8.9 ppm .

-

Phenolic Protons:

-

The 2-OH (intramolecularly bonded) often appears downfield (12.0 – 13.5 ppm ) and may be broad.

-

The 3-OH and 5-OH will appear as singlets between 9.0 – 10.5 ppm .

-

-

Aromatic Region: 2,3,5-substitution leaves protons at positions 4 and 6. These typically appear as doublets (J ~ 2-3 Hz) if meta-coupling is resolved, or singlets depending on the resolution.

Workflow Visualization

Caption: Operational workflow emphasizing the critical inert atmosphere step to prevent quinone formation.

Troubleshooting & Self-Validation

| Observation | Diagnosis | Corrective Action |

| Solution turns black/tarry | Oxidation of the catechol moiety (2,3-OH). | Repeat synthesis under strict N₂ atmosphere. Ensure solvents are degassed. |

| No precipitate upon cooling | Product is too soluble in Methanol. | Add water dropwise to the cold solution to induce precipitation (solvent polarity shift) or rotovap to 1/3 volume. |

| Two spots on TLC | Incomplete reaction or Hydrolysis. | If starting material spot persists: Increase reflux time. If new spot appears: Check solvents for water (hydrolysis). |